Structural Uniqueness: Double Bond Position as a Molecular Descriptor Differentiating from Linoleic Acid
Octadeca-4,7-dienoic acid is a positional isomer of the essential fatty acid linoleic acid (9Z,12Z-octadecadienoic acid). The key structural differentiator is the location of the first double bond (Δ4 vs Δ9), which results in a fundamentally different 1,4-pentadiene system (Δ4,7 vs Δ9,12) [1][2]. This difference is quantifiable by a unique InChI Key (QKPOMFIVYLKGDE-HDXUUTQWSA-N) and chromatographic retention index, which are distinct from linoleic acid [1].
| Evidence Dimension | Positional isomerism of the 1,4-pentadiene system |
|---|---|
| Target Compound Data | Δ4,7 configuration (n-11,14 family) |
| Comparator Or Baseline | Linoleic acid: Δ9,12 configuration (n-6 family) |
| Quantified Difference | Difference of 5 carbon atoms in the position of the first double bond relative to the carboxyl group. This leads to a distinct SMILES string: C(CC/C=C\C/C=C\CCCCCCCCCC)(=O)O. |
| Conditions | In silico structural comparison based on authoritative database entries. |
Why This Matters
This structural isomerism is a primary driver for procurement; the compound serves as an authentic analytical standard to identify and quantify this specific isomer in complex lipid mixtures, a task impossible with a linoleic acid standard.
- [1] LIPID MAPS. 4Z,7Z-octadecadienoic acid (LMFA01030316). Last Updated: 25 April 2022. View Source
- [2] ChEBI. octadecadienoic acid (CHEBI:25627). European Bioinformatics Institute. Last Modified: 21 October 2024. View Source
